Tert-butyl 2-methyl-1,4-diazepane-1-carboxylate;hydrochloride
Description
Tert-butyl 2-methyl-1,4-diazepane-1-carboxylate; hydrochloride is a heterocyclic organic compound featuring a seven-membered 1,4-diazepane ring. The tert-butyl carboxylate group at position 1 and a methyl substituent at position 2 define its structure, while the hydrochloride salt enhances its stability and solubility. This compound is primarily utilized as a synthetic intermediate in pharmaceutical research, particularly in the development of receptor-targeted therapies. For example, structurally related diazepane derivatives are employed in chemokine receptor modulation (e.g., ACKR3 agonists for antiplatelet therapy) and antimicrobial agents .
Properties
IUPAC Name |
tert-butyl 2-methyl-1,4-diazepane-1-carboxylate;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H22N2O2.ClH/c1-9-8-12-6-5-7-13(9)10(14)15-11(2,3)4;/h9,12H,5-8H2,1-4H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
REABGMMXTJCNTE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CNCCCN1C(=O)OC(C)(C)C.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H23ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.76 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 2-methyl-1,4-diazepane-1-carboxylate;hydrochloride typically involves the reaction of tert-butyl 2-methyl-1,4-diazepane-1-carboxylate with hydrochloric acid. The reaction is carried out under controlled conditions to ensure the formation of the hydrochloride salt. The general synthetic route can be summarized as follows:
Starting Materials: tert-butyl 2-methyl-1,4-diazepane-1-carboxylate and hydrochloric acid.
Reaction Conditions: The reaction is typically conducted at room temperature with stirring to ensure complete dissolution and reaction of the starting materials.
Product Isolation: The product is isolated by filtration or crystallization, followed by drying to obtain the pure hydrochloride salt.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized for maximum yield and purity, and the product is often subjected to rigorous quality control measures to ensure consistency and compliance with regulatory standards.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 2-methyl-1,4-diazepane-1-carboxylate;hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the diazepane ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce amine derivatives. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
Scientific Research Applications
Tert-butyl 2-methyl-1,4-diazepane-1-carboxylate;hydrochloride has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.
Industry: The compound is used in the production of specialty chemicals and as an intermediate in various industrial processes.
Mechanism of Action
The mechanism of action of tert-butyl 2-methyl-1,4-diazepane-1-carboxylate;hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or modulator of these targets, affecting various biochemical pathways. The exact mechanism depends on the specific application and the molecular context in which the compound is used.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares the target compound with structurally analogous diazepane derivatives, focusing on substituent variations, physicochemical properties, and applications.
Structural Isomers and Positional Analogs
Positional isomers of the methyl group on the diazepane ring significantly alter molecular interactions:
Functional Group Variations
Substituent modifications influence solubility, reactivity, and biological activity:
Stereochemical Variations
The R-enantiomer of the target compound (CAS 1374130-05-8) exhibits distinct pharmacological behavior compared to its S-counterpart or racemic mixtures. Chiral centers in diazepane derivatives are critical for enantioselective interactions with biological targets, such as G-protein-coupled receptors .
Biological Activity
Tert-butyl 2-methyl-1,4-diazepane-1-carboxylate; hydrochloride, also known as Boc-homopiperazine hydrochloride, is a compound with significant potential in medicinal chemistry. Its structural features, particularly the tert-butyl group and the diazepane moiety, contribute to its biological activity and versatility in organic synthesis. This article will explore the biological activities associated with this compound, including its potential therapeutic applications, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
- Molecular Formula : C₁₁H₂₂ClN₂O₂
- Molecular Weight : 236.74 g/mol
- Structural Features :
- Tert-butyl group enhances lipophilicity.
- Diazepane ring provides a scaffold for biological activity.
The compound's unique properties allow it to participate in various chemical reactions, making it a valuable intermediate in the synthesis of nitrogen-containing compounds.
Biological Activities
Research indicates that tert-butyl 2-methyl-1,4-diazepane-1-carboxylate derivatives exhibit a range of biological activities:
- Anticonvulsant Activity : Some derivatives have been shown to possess anticonvulsant properties, suggesting potential use in treating epilepsy.
- Antidepressant Activity : Studies have explored its role in developing antidepressants due to structural similarities with known psychoactive compounds.
- Anticoagulant Potential : Certain derivatives act as inhibitors of factor Xa, indicating their potential application in anticoagulant therapy for thromboembolic disorders.
The mechanisms through which tert-butyl 2-methyl-1,4-diazepane-1-carboxylate exerts its biological effects are still under investigation. However, preliminary studies suggest:
- Interaction with Biological Targets : The compound has been shown to interact with various receptors and enzymes involved in neurotransmission and coagulation pathways.
- Structural Similarity to Active Compounds : Its structural resemblance to homopiperazine allows it to mimic other biologically active compounds, facilitating its role as a versatile pharmacophore.
Anticonvulsant Activity Study
In a study published by the Medicinal Chemistry Research Laboratory at BITS Pilani, several Boc-homopiperazine derivatives were synthesized and evaluated for their anticonvulsant activity. The study found that specific derivatives exhibited significant anticonvulsant effects in animal models, demonstrating their potential for further development as therapeutic agents against epilepsy .
Anticoagulant Activity Evaluation
Another study focused on evaluating the anticoagulant properties of selected tert-butyl 2-methyl-1,4-diazepane derivatives. The results indicated that these compounds effectively inhibited factor Xa activity in vitro, suggesting their potential use in treating conditions like deep vein thrombosis and pulmonary embolism.
Data Table: Summary of Biological Activities
Q & A
Q. How can computational tools predict the compound’s metabolic stability in preclinical studies?
- Methodological Answer :
- In-Silico Prediction : Use software like Schrödinger’s ADMET Predictor or SwissADME to estimate metabolic hotspots (e.g., cytochrome P450 oxidation sites).
- Experimental Correlation : Validate predictions using liver microsome assays (human/rat) and LC-MS/MS to identify major metabolites.
- Feedback Loop : Refine models by incorporating experimental data to improve accuracy for future analogs .
Q. What methodologies enable enantiomeric resolution of this compound?
- Methodological Answer :
- Chiral Chromatography : Use a Chiralpak IA column with hexane/isopropanol (90:10) and 0.1% diethylamine to separate enantiomers.
- Crystallization : Co-crystallize with a chiral resolving agent (e.g., tartaric acid derivatives) and isolate via fractional crystallization.
- Verification : Confirm enantiopurity via polarimetry and chiral HPLC .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
